

Application Notes and Protocols for Oral Gavage Administration of Omigapil in Mice

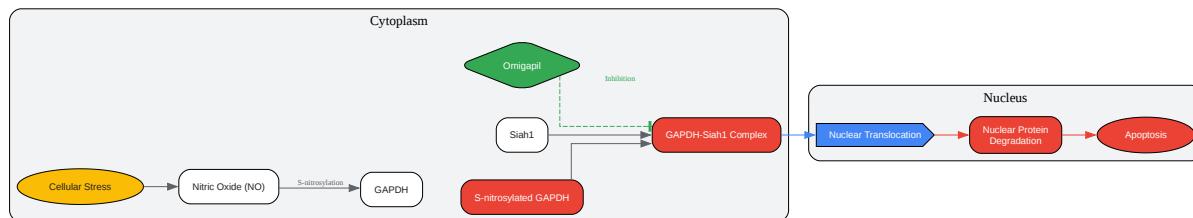
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Omigapil*

Cat. No.: *B10783124*

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

Omigapil (formerly TCH346) is a small molecule inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway.^{[1][2]} This pathway is implicated in the pathology of certain neurodegenerative diseases and congenital muscular dystrophies (CMD).^{[1][2]} Preclinical studies in mouse models of LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD) have demonstrated the potential of **Omigapil** to ameliorate disease phenotypes.^{[1][3][4]} This document provides detailed application notes and protocols for the administration of **Omigapil** via oral gavage in mice, based on published preclinical research.

Mechanism of Action: Inhibition of GAPDH-Siah1 Mediated Apoptosis

Under conditions of cellular stress, nitric oxide (NO) can lead to the S-nitrosylation of GAPDH.^[5] This modification alters the conformation of GAPDH, allowing it to bind to Siah1, an E3 ubiquitin ligase.^[6] The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 mediates the degradation of nuclear proteins, ultimately leading to apoptosis.^{[5][6]} **Omigapil** is believed to exert its anti-apoptotic effects by preventing the interaction between S-nitrosylated GAPDH and Siah1.^{[1][3]}

[Click to download full resolution via product page](#)

Figure 1: Omigapil's inhibition of the GAPDH-Siah1 apoptotic pathway.

Data Presentation

Table 1: Summary of Omigapil Administration Protocols in Mice

Parameter	dy2J/dy2J Mouse Model	dyW/dyW Mouse Model
Dosage	0.1 mg/kg/day and 1 mg/kg/day	0.1 mg/kg/day and 1 mg/kg/day
Administration Route	Oral Gavage	Oral Gavage
Frequency	Daily	Daily
Treatment Duration	17.5 weeks	Started at 15 days of age, duration varied
Vehicle	Not explicitly stated in reviewed abstracts. A common vehicle for oral gavage is an aqueous solution, potentially with a suspending agent.	Not explicitly stated in reviewed abstracts.

Table 2: Quantitative Effects of Omigapil in dy2J/dy2J Mice

Outcome Measure	Vehicle Control	Omigapil (0.1 mg/kg/day)	Omigapil (1 mg/kg/day)
Respiratory Rate (breaths/min)	371	396 to 402 (p<0.03 vs. vehicle)	396 to 402 (p<0.03 vs. vehicle)
Gastrocnemius Fibrosis (%)	Increased	Significantly decreased (p<0.03 vs. vehicle)	Not significantly different from vehicle
Diaphragm Fibrosis (%)	Increased	Significantly decreased (p<0.001 vs. vehicle)	Significantly decreased (p<0.013 vs. 0.1 mg/kg)
Movement Time (arbitrary units)	Decreased	Significantly increased vs. vehicle	Not reported
Rest Time (arbitrary units)	Increased	Significantly decreased vs. vehicle	Not reported

Data from a 17.5-week study in dy2J/dy2J mice.^[3]

Table 3: Quantitative Effects of Omigapil in dyW/dyW Mice

Outcome Measure	Vehicle Control	Omigapil (0.1 mg/kg/day)	Omigapil (1 mg/kg/day)
50% Survival Time	~35 days	85 days	105 days
Absolute Body Weight			
Gain (relative to day 15)	Lower	Significantly improved	Significantly improved
Locomotor Activity	Impaired	Improved (quantitative data not available in reviewed abstracts)	Improved (quantitative data not available in reviewed abstracts)
Data from a study in dyW/dyW mice with treatment starting at 15 days of age. [2]			

Experimental Protocols

Protocol 1: Preparation of Omigapil Solution for Oral Gavage

Materials:

- **Omigapil** maleate salt
- Vehicle (e.g., sterile water for injection, or a formulation such as 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Sterile conical tubes
- Vortex mixer
- Analytical balance

Procedure:

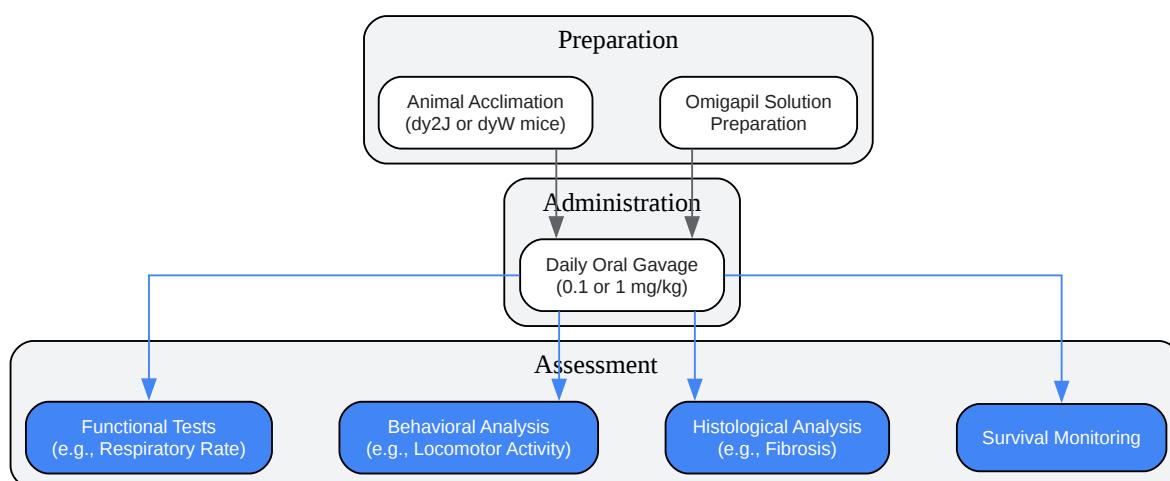
- Calculate the required amount of **Omigapil** based on the desired concentration and final volume. For example, to prepare a 10 mL solution for dosing 25g mice at 0.1 mg/kg, the concentration would be 0.025 mg/mL.
- Weigh the calculated amount of **Omigapil** maleate powder using an analytical balance.
- Transfer the powder to a sterile conical tube.
- Add the desired volume of the chosen vehicle to the tube.
- Vortex the solution thoroughly until the **Omigapil** is completely dissolved or forms a homogenous suspension. Gentle heating or sonication may be used to aid dissolution if necessary.
- Store the solution appropriately, protected from light.

Protocol 2: Oral Gavage Administration of Omigapil in Mice

Materials:

- Prepared **Omigapil** solution
- Mouse scale
- Appropriately sized oral gavage needles (18-22 gauge for adult mice)
- 1 mL syringes

Procedure:


- Animal Preparation:
 - Weigh each mouse to accurately calculate the individual dose volume. The maximum recommended gavage volume is 10 mL/kg.
 - Properly restrain the mouse by the scruff of the neck to immobilize the head and align it with the body.

- Gavage Administration:

- Draw the calculated volume of the **Omigapil** solution into a 1 mL syringe fitted with a gavage needle.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.
- Carefully advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow, facilitating the passage of the needle. Do not force the needle.
- Once the needle is in the stomach (a pre-measured depth from the mouth to the last rib), slowly depress the syringe plunger to administer the solution.
- Gently withdraw the needle along the same path.

- Post-Procedure Monitoring:

- Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes post-administration.

[Click to download full resolution via product page](#)**Figure 2:** General experimental workflow for **Omigapil** studies in mice.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Omigapil ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amelioration of muscle and nerve pathology of Lama2-related dystrophy by AAV9-laminin- α LN linker protein - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Oral Gavage Administration of Omigapil in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10783124#administering-omigapil-via-oral-gavage-in-mice>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com